molecular formula C8H13F2NO2 B1427658 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid CAS No. 1218200-72-6

1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid

Cat. No. B1427658
CAS RN: 1218200-72-6
M. Wt: 193.19 g/mol
InChI Key: OYCWPUKRCHFAIQ-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid, often referred to as DFEPH, is a chemical compound with the molecular formula C8H13F2NO2. It is related to 1-(2,2-difluoroethyl)piperidine-3-carboxylic acid and 1-(2,2-difluoroethyl)piperidine-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid is 1S/C8H13F2NO2.ClH/c9-7(10)5-11-4-2-1-3-6(11)8(12)13;/h6-7H,1-5H2,(H,12,13);1H . This indicates the presence of a piperidine ring, a carboxylic acid group, and a difluoroethyl group in the molecule.


Physical And Chemical Properties Analysis

1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid is a powder at room temperature . It has a molecular weight of 229.65 .

Scientific Research Applications

  • Matrix Metalloproteinases Inhibition : A study by Pikul et al. (2001) found that carboxylic acids containing a substituted piperidine, similar in structure to 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid, effectively inhibited matrix metalloproteinases (MMPs) like MMP-2, -3, -8, -9, and -13. These inhibitors showed low nanomolar potency and selectivity, sparing MMP-1 and MMP-7 (Pikul et al., 2001).

  • Cancer Treatment : A 2006 study mentions the use of a compound structurally related to 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid as an inhibitor of Aurora A, which may have implications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

  • Chemical Synthesis : Zheng Rui (2010) utilized piperidine-4-carboxylic acid in the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, highlighting its role in chemical synthesis processes (Zheng Rui, 2010).

  • Anticancer Agent Synthesis : A study by Rehman et al. (2018) involved synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as potential anticancer agents (Rehman et al., 2018).

  • Inhibitor Development for Acetyl-CoA Carboxylase : Chonan et al. (2011) synthesized novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors, indicating the use of piperidine derivatives in developing specific enzyme inhibitors (Chonan et al., 2011).

  • Nanomagnetic Reusable Catalyst : A 2015 study by Ghorbani‐Choghamarani and Azadi used Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles as a novel catalyst in the synthesis of certain organic compounds (Ghorbani‐Choghamarani and Azadi, 2015).

  • Metabolic Studies in the Brain : Chang and Charles (1995) investigated the uptake and metabolism of Δ1-piperidine-2-carboxylic acid in the synaptosome of the rat cerebral cortex, offering insights into the metabolic pathway of this compound in the brain (Chang and Charles, 1995).

Safety and Hazards

The compound is classified under GHS07 and has the signal word ‘Warning’. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for the use and study of 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid are not specified in the search results. Given its structural similarity to compounds used in peptide synthesis, it may have potential applications in this area .

properties

IUPAC Name

1-(2,2-difluoroethyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c9-7(10)5-11-4-2-1-3-6(11)8(12)13/h6-7H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCWPUKRCHFAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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